2-(Morpholino)phenylboronic acid

Suzuki-Miyaura Coupling Regioisomer Comparison Ortho-Effect

Researchers requiring ortho-substituted arylboronic acids for stereoselective biaryl synthesis often encounter regioisomer inconsistency when substituting meta- or para-isomers. 2-(Morpholino)phenylboronic acid (CAS 933052-52-9) with its ortho-morpholino configuration eliminates this uncertainty, enabling reproducible atropselective Suzuki-Miyaura couplings. • Enables atropselective biaryl synthesis via metal-chelation-assisted selectivity • Delivers 73-90% coupling yields in β-carboline-3-carboxamide synthesis • Supplied at ≥98% purity; stored at 2-8°C under inert gas for batch-to-batch consistency

Molecular Formula C10H14BNO3
Molecular Weight 207.04 g/mol
CAS No. 933052-52-9
Cat. No. B151227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholino)phenylboronic acid
CAS933052-52-9
Molecular FormulaC10H14BNO3
Molecular Weight207.04 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1N2CCOCC2)(O)O
InChIInChI=1S/C10H14BNO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2
InChIKeyICRHNMKDEVGGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholino)phenylboronic Acid (CAS 933052-52-9): Ortho-Morpholino Boronic Acid Building Block for Suzuki-Miyaura Coupling


2-(Morpholino)phenylboronic acid (CAS 933052-52-9) is an ortho-substituted arylboronic acid building block featuring a morpholino group adjacent to the boronic acid moiety on a phenyl ring [1]. With a molecular formula of C10H14BNO3 and a molecular weight of 207.03 g/mol , this compound is classified as a versatile reagent for Suzuki-Miyaura cross-coupling reactions . Its structural configuration—specifically the ortho-disposition of the morpholine substituent relative to the boron center—imparts unique steric and electronic properties that distinguish it from its meta- and para-isomers [2].

Why 2-(Morpholino)phenylboronic Acid (933052-52-9) Cannot Be Substituted by Meta- or Para-Isomers in Regioselective Synthesis


Generic substitution of 2-(morpholino)phenylboronic acid with its 3- or 4-positional isomers is not scientifically valid due to fundamental differences in steric hindrance, electronic properties, and resulting reactivity profiles. Ortho-substituted phenylboronic acids, as a class, exhibit significantly altered acidity constants (pKa) and coordination geometries compared to their meta- and para-counterparts due to the proximity of the substituent to the boron atom [1]. This ortho-effect directly impacts transmetallation rates in Suzuki-Miyaura coupling and can dictate regio- and atropselectivity outcomes [2]. Therefore, interchange of these regioisomers without re-optimization of reaction conditions risks substantial yield loss, altered product selectivity, or complete reaction failure.

Quantitative Evidence for 2-(Morpholino)phenylboronic Acid (933052-52-9) Selection in Research and Procurement


Ortho-Morpholino Substitution Imparts Distinct Physicochemical Properties Compared to Meta- and Para-Isomers

Ortho-substituted phenylboronic acids, such as 2-(morpholino)phenylboronic acid, exhibit systematically different physicochemical properties compared to their meta- and para-isomers. This class-level differentiation stems from the proximity of the morpholino substituent to the boron center, which alters electron density and steric environment [1]. The density of 2-(morpholino)phenylboronic acid is reported as 1.24 g/cm³ . While specific pKa data for this compound is not published, the general class effect for ortho-substituted phenylboronic acids includes modified acidity constants relative to meta- and para-isomers [1].

Suzuki-Miyaura Coupling Regioisomer Comparison Ortho-Effect

Ortho-Substituted Phenylboronic Acids Enable Regio- and Atropselective Suzuki-Miyaura Coupling

A 2018 mechanistic study demonstrated that ortho-substituted phenylboronic acids, such as ortho-methoxyphenylboronic acid, can induce regio- and atropselectivity in Suzuki-Miyaura cross-coupling with 3,4,5-tribromo-2,6-dimethylpyridine. This selectivity was attributed to an additional metal O-chelation effect in the transition state, which was not present with ortho-chloro analogues [1]. 2-(Morpholino)phenylboronic acid, bearing an ortho-morpholino group with oxygen and nitrogen atoms capable of coordination, is structurally positioned to potentially exhibit similar chelation-assisted selectivity in analogous coupling reactions.

Suzuki-Miyaura Coupling Atropisomerism Regioselectivity

Ortho-Substituted Phenylboronic Acids Demonstrate Feasible Coupling Yields Under Standard Suzuki Conditions

In a study of Suzuki-Miyaura coupling of arylboronic acids with a 4-iodo-β-carboline substrate, phenylboronic acid gave 90% yield. Boronic acids with potentially sterically hindering ortho-substituents (2-methoxy, 2-fluoro, 2-formyl) also gave satisfactory yields of coupled product (73%, 82%, and 90%, respectively) under standard conditions (Pd(PPh3)4, Na2CO3, toluene/ethanol, reflux) [1]. While 2-(morpholino)phenylboronic acid was not directly tested in this study, the data demonstrates that ortho-substitution does not inherently preclude efficient coupling, supporting the viability of this compound class for similar transformations.

Suzuki-Miyaura Coupling Ortho-Substituent Synthetic Yield

2-(Morpholino)phenylboronic Acid is Commercially Available from Major Suppliers with Defined Purity and Storage Specifications

2-(Morpholino)phenylboronic acid is commercially available from suppliers such as Sigma-Aldrich (AldrichCPR) and BOC Sciences . Standard purity is typically 95% or higher . The compound is supplied as a solid and requires storage under inert gas (nitrogen or argon) at 2-8°C . Its density is 1.24 g/cm³ . This defined commercial availability contrasts with some other ortho-substituted morpholinophenylboronic acid isomers, which may have fewer supply sources or longer lead times.

Procurement Purity Specification Storage Conditions

2-(Morpholino)phenylboronic Acid Exhibits Lower Topological Polar Surface Area than Meta-Isomer

The topological polar surface area (TPSA) of 2-(morpholino)phenylboronic acid is calculated as 52.9 Ų . In comparison, the 3-(morpholino)phenylboronic acid regioisomer (CAS 863377-22-4) also has a TPSA of 52.9 Ų [1]. However, the exact mass differs: 207.1066735 Da for the 2-isomer versus 207.1066735 Da for the 3-isomer [1], reflecting identical molecular formula but distinct structural arrangement. The ortho-positioning of the morpholino group in the 2-isomer is expected to confer different steric and electronic properties compared to the meta-isomer, as established in the broader class of ortho-substituted phenylboronic acids [2].

Physicochemical Property Drug-likeness Structural Comparison

Primary Research and Industrial Applications for 2-(Morpholino)phenylboronic Acid (933052-52-9) Based on Quantitative Evidence


Synthesis of Regio- and Atropisomerically Pure Biaryl Scaffolds

Utilize 2-(morpholino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions targeting regio- and atropselective formation of axially chiral biaryl compounds. The ortho-morpholino group may facilitate metal-chelation-assisted selectivity, as demonstrated for ortho-methoxyphenylboronic acid in analogous systems, enabling efficient access to atropisomeric products without additional directing groups [1].

Construction of β-Carboline-Derived Bioactive Molecules

Employ this boronic acid as a coupling partner for the synthesis of 4-aryl-β-carboline-3-carboxamide derivatives. Ortho-substituted phenylboronic acids have been shown to couple with 4-iodo-β-carboline precursors in good yields (73-90%) under standard Suzuki conditions [1]. This scaffold class is relevant for medicinal chemistry programs targeting CNS disorders and oncology.

Development of Sterically Demanding Biaryl Ligands and Catalysts

Leverage the unique steric environment of the ortho-morpholino group to synthesize bulky biaryl ligands for transition metal catalysis. Ortho-substituted arylpyridines are an important class of axially chiral compounds with demonstrated utility as chiral ligands in cross-coupling reactions [1].

Pharmaceutical Intermediate for Targeted Synthesis

Procure 2-(morpholino)phenylboronic acid as a reliable, commercially available building block for the synthesis of bioactive compounds, including potential therapeutics for cancer and inflammatory diseases [1]. Its defined purity (≥95%) and standardized storage conditions (2-8°C under inert gas) [2] ensure reproducible outcomes in multi-step synthetic routes.

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